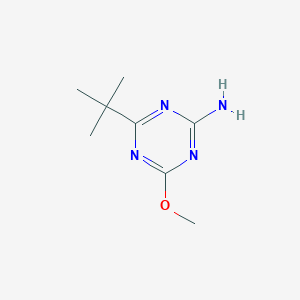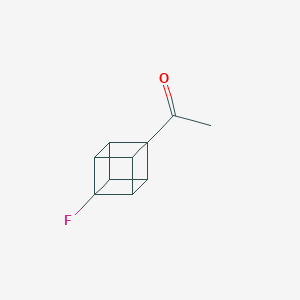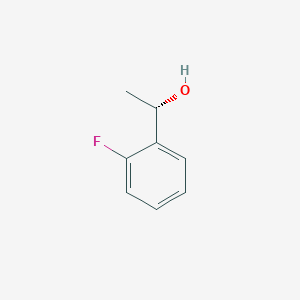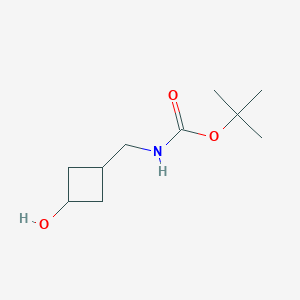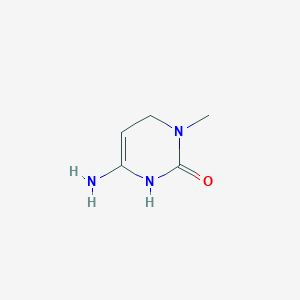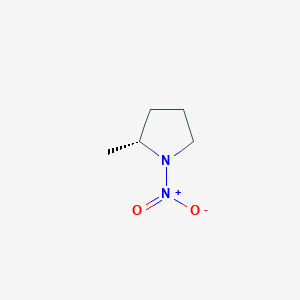
(2R)-2-Methyl-1-nitropyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Methyl-1-nitropyrrolidine is a chemical compound that belongs to the class of nitropyrrolidines. It is a chiral molecule with a molecular formula of C5H9NO2 and a molecular weight of 115.13 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.
Mécanisme D'action
The mechanism of action of (2R)-2-Methyl-1-nitropyrrolidine is not well understood. However, it is believed that this compound exerts its biological activity by interacting with specific molecular targets in the cell. For example, this compound has been shown to inhibit the growth of bacteria by interfering with the synthesis of their cell walls. Additionally, this compound has been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the progression of various diseases, including cancer and autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2R)-2-Methyl-1-nitropyrrolidine in lab experiments include its potential as a therapeutic agent and its versatility as a building block for the synthesis of various biologically active molecules. However, the limitations of using this compound include its low yield and the challenges associated with its purification.
Orientations Futures
Several future directions for the study of (2R)-2-Methyl-1-nitropyrrolidine can be identified. Firstly, further research is needed to elucidate the mechanism of action of this compound. Secondly, modifications to the synthesis method should be explored to improve the yield and purity of the product. Thirdly, the potential of this compound as a therapeutic agent for the treatment of various diseases should be further investigated. Finally, the use of this compound as a building block for the synthesis of novel biologically active molecules should be explored.
In conclusion, this compound is a chiral molecule that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully realize the potential of this compound in various fields.
Méthodes De Synthèse
The synthesis of (2R)-2-Methyl-1-nitropyrrolidine involves the reaction of 2-methylpyrrolidine with nitrous acid. The reaction proceeds via the formation of a nitrosamine intermediate, which undergoes rearrangement to form the desired product. The yield of this reaction is typically low, and the purification of the product is challenging due to the presence of impurities. However, several modifications to this method have been proposed to improve the yield and purity of the product.
Applications De Recherche Scientifique
(2R)-2-Methyl-1-nitropyrrolidine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antibacterial, antifungal, and antiviral activities against a wide range of microorganisms. Additionally, this compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Moreover, this compound has been used as a building block for the synthesis of various biologically active molecules.
Propriétés
Numéro CAS |
183474-66-0 |
|---|---|
Formule moléculaire |
C5H10N2O2 |
Poids moléculaire |
130.15 g/mol |
Nom IUPAC |
(2R)-2-methyl-1-nitropyrrolidine |
InChI |
InChI=1S/C5H10N2O2/c1-5-3-2-4-6(5)7(8)9/h5H,2-4H2,1H3/t5-/m1/s1 |
Clé InChI |
MRQJFYXRGASGRD-RXMQYKEDSA-N |
SMILES isomérique |
C[C@@H]1CCCN1[N+](=O)[O-] |
SMILES |
CC1CCCN1[N+](=O)[O-] |
SMILES canonique |
CC1CCCN1[N+](=O)[O-] |
Synonymes |
Pyrrolidine, 2-methyl-1-nitro-, (R)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



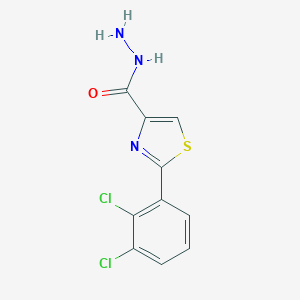

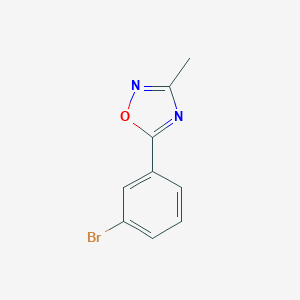
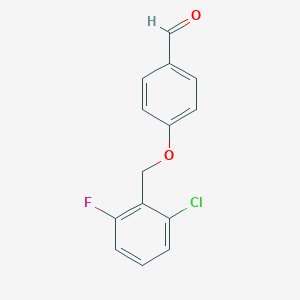
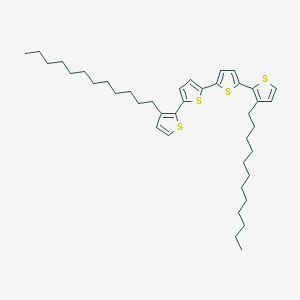
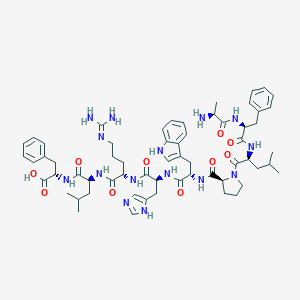
![N1-(4-[(3,5-Dioxopiperazino)sulfonyl]phenyl)acetamide](/img/structure/B66413.png)
![5,6-Dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B66415.png)
